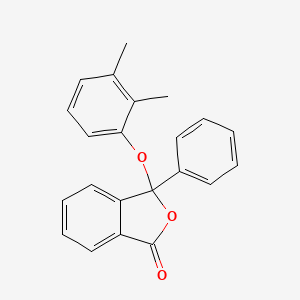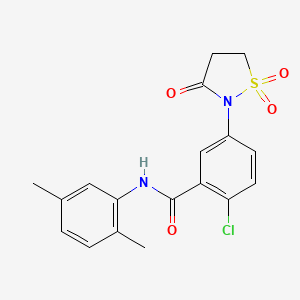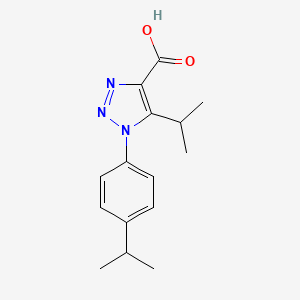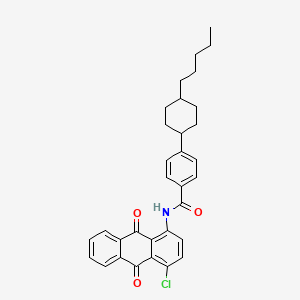![molecular formula C21H28O3 B4961112 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene](/img/structure/B4961112.png)
2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene, also known as Irgacure 819, is a photoinitiator that is widely used in the field of polymer chemistry. It is a colorless, crystalline powder that is soluble in organic solvents. Irgacure 819 is known for its ability to initiate polymerization reactions upon exposure to UV light.
Mecanismo De Acción
2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819 initiates polymerization reactions by absorbing UV light and generating free radicals. These free radicals then react with monomers or polymers to form new chemical bonds, leading to the formation of a polymer network. The efficiency of 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819 as a photoinitiator is dependent on factors such as the wavelength and intensity of the UV light, as well as the concentration of the photoinitiator.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819. However, studies have shown that it is not genotoxic or carcinogenic. It is also not expected to have any significant toxic effects on humans or the environment when used in accordance with standard laboratory practices.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819 is its ability to initiate polymerization reactions quickly and efficiently upon exposure to UV light. This makes it a popular choice for researchers working in the field of polymer chemistry. However, one limitation of 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819 is its relatively high cost compared to other photoinitiators. It is also sensitive to oxygen, which can reduce its efficiency as a photoinitiator.
Direcciones Futuras
There are several potential future directions for research on 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819. One area of interest is the development of new photoinitiators that are more efficient and cost-effective than 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819. Another area of interest is the use of 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819 in the production of new materials with unique properties, such as shape-memory polymers. Additionally, there is potential for the use of 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819 in the development of new drug delivery systems and biomedical applications.
Métodos De Síntesis
2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819 can be synthesized by reacting 2-hydroxy-4-methoxybenzophenone with 2-bromo-2-methylpropionic acid, followed by reaction with potassium tert-butoxide and 1,3,4-trimethylbenzene. The product is then purified by recrystallization. This synthesis method has been well-established in the literature and has been used by many researchers to produce 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819.
Aplicaciones Científicas De Investigación
2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819 is widely used in the field of polymer chemistry as a photoinitiator. It is used to initiate polymerization reactions in a variety of monomers and polymers, including acrylates, methacrylates, and vinyl monomers. 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819 is particularly useful in the production of dental materials, adhesives, and coatings. It is also used in the production of 3D printing resins.
Propiedades
IUPAC Name |
2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-15-8-11-19(20(14-15)22-5)23-12-6-7-13-24-21-17(3)10-9-16(2)18(21)4/h8-11,14H,6-7,12-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSXKMXFDITJFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=C(C=CC(=C2C)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(1-azepanyl)-2-oxoethoxy]-N-(4-chlorophenyl)benzenesulfonamide](/img/structure/B4961031.png)


![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylthiourea](/img/structure/B4961044.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-pyridinecarboxamide](/img/structure/B4961050.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-4-methylphenyl)propanamide](/img/structure/B4961061.png)

![2-phenoxyethyl 2,7,7-trimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4961071.png)



![ethyl 2-[(2-methylpentanoyl)amino]benzoate](/img/structure/B4961095.png)

![ethyl 2-{[N-(1-phenylethyl)glycyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4961103.png)